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molecular formula C12H14O6 B8485951 Dimethyl-(3-methoxyphenoxy)malonate

Dimethyl-(3-methoxyphenoxy)malonate

Cat. No. B8485951
M. Wt: 254.24 g/mol
InChI Key: GVQPFSGFXYNQLQ-UHFFFAOYSA-N
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Patent
US07091201B2

Procedure details

To a solution of 3-methoxyphenol (115 g) in acetone (1000 ml) was added K2CO3 (115 g). The suspension was stirred at 40° C. for 15 min. A solution of dimethylchloromalonate (133 ml) in acetone was added over a period of 45 min. The resulting brown suspension was stirred overnight at 70° C. Finally, the solvent was removed under reduced pressure and the residue was taken up in water (1000 ml) and extracted twice with DCM (500 ml). The combined organic layers were washed with water (500 ml), dried over Na2SO4, and evaporated to give crude dimethyl-(3-methoxyphenoxy)malonate (230 g) as an orange oil. The product was not purified any further.
Quantity
115 g
Type
reactant
Reaction Step One
Name
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.C([O-])([O-])=O.[K+].[K+].[CH3:16][O:17][C:18](=[O:25])[CH:19](Cl)[C:20]([O:22][CH3:23])=[O:21]>CC(C)=O>[CH3:16][O:17][C:18](=[O:25])[CH:19]([O:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)[C:20]([O:22][CH3:23])=[O:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
115 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
133 mL
Type
reactant
Smiles
COC(C(C(=O)OC)Cl)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 40° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting brown suspension was stirred overnight at 70° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Finally, the solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted twice with DCM (500 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C(C(=O)OC)OC1=CC(=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 230 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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